![molecular formula C31H52O4S2 B14301166 12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid CAS No. 113297-35-1](/img/structure/B14301166.png)
12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid is a complex organic compound characterized by the presence of a phenylmethylene group and a disulfide linkage within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid typically involves the reaction of dodecanoic acid derivatives with phenylmethylene disulfide under controlled conditions. One common method includes the use of phosphorus tribromide and bromine for the bromination of dodecanoic acid, followed by the reaction with phenylmethylene disulfide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, purification, and final reaction with phenylmethylene disulfide under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenylmethylene group.
Applications De Recherche Scientifique
12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid involves its interaction with molecular targets through its disulfide linkage and phenylmethylene group. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The phenylmethylene group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid: A simpler fatty acid with similar chain length but lacking the disulfide and phenylmethylene groups.
12-Phenylsulfanyldodecanoic acid: Contains a phenylsulfanyl group instead of the phenylmethylene disulfide linkage.
Uniqueness
12,12’-[(Phenylmethylene)disulfanediyl]didodecanoic acid is unique due to its combination of a long aliphatic chain, a phenylmethylene group, and a disulfide linkage. This structure imparts distinct chemical reactivity and potential for diverse applications compared to simpler analogs.
Propriétés
Numéro CAS |
113297-35-1 |
|---|---|
Formule moléculaire |
C31H52O4S2 |
Poids moléculaire |
552.9 g/mol |
Nom IUPAC |
12-[11-carboxyundecylsulfanyl(phenyl)methyl]sulfanyldodecanoic acid |
InChI |
InChI=1S/C31H52O4S2/c32-29(33)24-18-11-7-3-1-5-9-13-20-26-36-31(28-22-16-15-17-23-28)37-27-21-14-10-6-2-4-8-12-19-25-30(34)35/h15-17,22-23,31H,1-14,18-21,24-27H2,(H,32,33)(H,34,35) |
Clé InChI |
WDCWMRWNBADBJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(SCCCCCCCCCCCC(=O)O)SCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


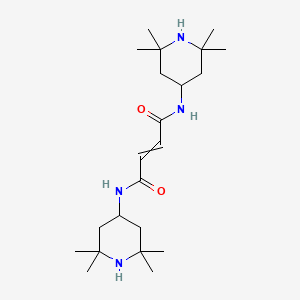
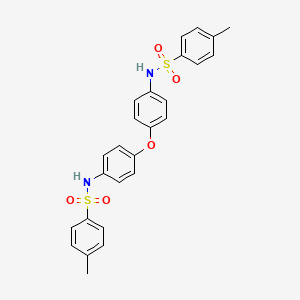
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
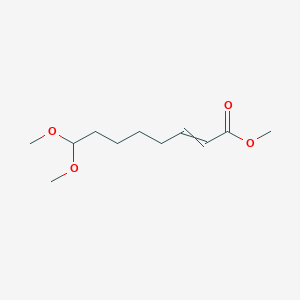

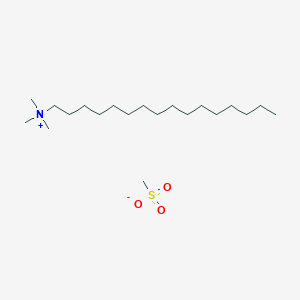
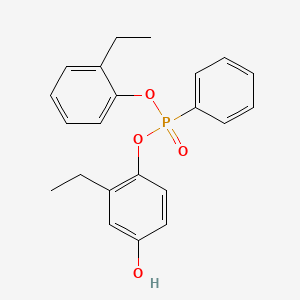
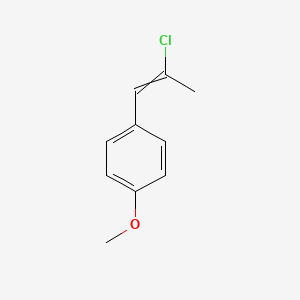


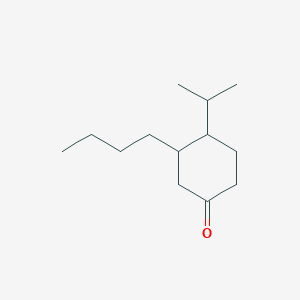
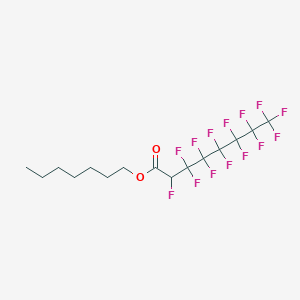
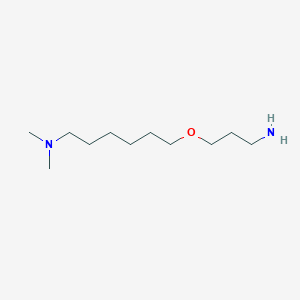
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
